molecular formula C9H9BrO3 B1605219 3-Bromo-2,5-dimethoxybenzaldehyde CAS No. 68216-65-9

3-Bromo-2,5-dimethoxybenzaldehyde

Cat. No.: B1605219
CAS No.: 68216-65-9
M. Wt: 245.07 g/mol
InChI Key: CNIRVMKPXOOBEV-UHFFFAOYSA-N
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Description

Significance of Halogenated Benzaldehyde (B42025) Derivatives in Organic Chemistry

Halogenated benzaldehyde derivatives are a class of organic compounds that are of considerable importance in both laboratory and industrial settings. egyankosh.ac.in The presence of a halogen atom on the benzene (B151609) ring and an aldehyde functional group provides two distinct points for chemical modification. egyankosh.ac.in These compounds serve as crucial building blocks and intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and specialty materials. egyankosh.ac.in The carbon-halogen bond can participate in various cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. Simultaneously, the aldehyde group is readily transformed into a variety of other functional groups through oxidation, reduction, and condensation reactions.

Theoretical Frameworks for Aromatic Substitution in Dimethoxybenzene Systems

The synthesis of 3-Bromo-2,5-dimethoxybenzaldehyde is governed by the principles of electrophilic aromatic substitution on a substituted benzene ring. In the case of 2,5-dimethoxybenzaldehyde (B135726), the two methoxy (B1213986) groups are strong activating, ortho-, para-directing groups due to their ability to donate electron density to the aromatic ring through resonance. However, the aldehyde group is a deactivating, meta-directing group. The interplay of these electronic effects, along with steric considerations, dictates the position of incoming electrophiles. Theoretical models, such as resonance theory and molecular orbital calculations, are employed to predict the regioselectivity of these reactions. youtube.comyoutube.com For instance, the nitration of 2,5-dimethoxybenzaldehyde yields primarily the 6-nitro and 4-nitro isomers, demonstrating the directing influence of the methoxy groups. tandfonline.commdma.cherowid.org

Historical Development of Research on Brominated Dimethoxybenzaldehydes

Synthesis and Manufacturing Processes

The preparation of this compound is primarily achieved through the direct bromination of 2,5-dimethoxybenzaldehyde.

Bromination of 2,5-Dimethoxybenzaldehyde

The most common method for synthesizing this compound involves the electrophilic bromination of 2,5-dimethoxybenzaldehyde. tandfonline.commdma.ch This reaction is typically carried out by treating 2,5-dimethoxybenzaldehyde with bromine in a suitable solvent, such as glacial acetic acid, at room temperature. tandfonline.commdma.ch The reaction yields a mixture of isomeric products, with 4-bromo-2,5-dimethoxybenzaldehyde (B105343) being the major component and this compound being the minor one. mdma.ch The separation of these isomers can be achieved through techniques like fractional crystallization or column chromatography. mdma.ch

Starting MaterialReagentsProduct(s)
2,5-DimethoxybenzaldehydeBromine, Glacial Acetic Acid4-Bromo-2,5-dimethoxybenzaldehyde (major), this compound (minor)

Chemical Properties and Spectroscopic Analysis

The distinct chemical structure of this compound gives rise to a specific set of physical and spectroscopic properties.

Physical Properties

While specific data for this compound is not extensively documented in readily available literature, related brominated dimethoxybenzaldehyde isomers provide some insight. For instance, 5-bromo-2,3-dimethoxybenzaldehyde (B184988) is reported to have a melting point of 81-84 °C. sigmaaldrich.comsigmaaldrich.com

Spectroscopic Data

Spectroscopic techniques are essential for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy : The proton nuclear magnetic resonance (¹H NMR) spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For the related isomer, 6-bromo-2,5-dimethoxybenzaldehyde, the aromatic protons exhibit an AB pattern, which is a set of two doublets. mdma.ch

¹³C NMR Spectroscopy : The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum reveals the different carbon environments within the molecule.

Infrared (IR) Spectroscopy : Infrared spectroscopy is used to identify the functional groups present. The spectrum of a related compound, 3-bromobenzaldehyde, shows characteristic absorption bands for the carbonyl group (C=O) of the aldehyde and the carbon-bromine (C-Br) bond. nist.gov

Mass Spectrometry : Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. The molecular weight of this compound is 245.07 g/mol . nih.gov

Reactions and Transformations

The presence of the aldehyde and bromo substituents makes this compound a versatile substrate for a variety of organic reactions.

Oxidation of the Aldehyde Group

The aldehyde group can be readily oxidized to a carboxylic acid using common oxidizing agents. This transformation is a fundamental reaction in organic synthesis.

Reduction of the Aldehyde Group

The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165). tandfonline.com This reaction is useful for introducing a hydroxymethyl group.

Condensation Reactions

The aldehyde functionality can participate in condensation reactions, such as the Wittig reaction, to form alkenes. erowid.org This allows for the extension of the carbon chain and the introduction of a double bond.

Cross-Coupling Reactions

The carbon-bromine bond is a key site for cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These powerful methods allow for the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of more complex molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2,5-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-12-7-3-6(5-11)9(13-2)8(10)4-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIRVMKPXOOBEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359006
Record name 3-bromo-2,5-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68216-65-9
Record name 3-bromo-2,5-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Pathways of 3 Bromo 2,5 Dimethoxybenzaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group is a key site for transformations, participating in oxidation, reduction, and condensation reactions. These reactions allow for the modification of the carbon-oxygen double bond to introduce new functional groups and extend the carbon skeleton.

The aldehyde functional group of 3-Bromo-2,5-dimethoxybenzaldehyde can be readily oxidized to the corresponding carboxylic acid, 3-Bromo-2,5-dimethoxybenzoic acid. This transformation is a fundamental reaction in organic synthesis. While specific studies on the 3-bromo isomer are not prevalent in the cited literature, the oxidation of the related isomer, 4-bromo-2,5-dimethoxybenzaldehyde (B105343), to its carboxylic acid has been used for structural confirmation, indicating the feasibility of this reaction. erowid.org

Common oxidizing agents for the conversion of aromatic aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and milder reagents like silver oxide (Ag₂O) in the Tollens' test. The choice of reagent depends on the presence of other sensitive functional groups within the molecule.

Table 1: General Conditions for Aldehyde Oxidation

Oxidizing Agent Typical Conditions Product
Potassium Permanganate (KMnO₄) Basic aqueous solution, heat Carboxylic Acid Salt
Jones Reagent (CrO₃/H₂SO₄) Acetone (B3395972), 0°C to room temp. Carboxylic Acid
Silver Oxide (Ag₂O) Aqueous ammonia (B1221849) (Tollens') Carboxylic Acid Salt

The aldehyde group can be selectively reduced to a primary alcohol, yielding (3-Bromo-2,5-dimethoxyphenyl)methanol. This is typically achieved using mild hydride reagents. For instance, the reduction of the isomeric 6-bromo-2,5-dimethoxybenzaldehyde to its corresponding alcohol was successfully performed using sodium borohydride (B1222165) (NaBH₄) in 95% ethanol. erowid.org Sodium borohydride is a preferred reagent for this transformation due to its selectivity for aldehydes and ketones, leaving other functional groups like esters or the aryl bromide intact under standard conditions. masterorganicchemistry.comugm.ac.id

More forceful reduction methods, such as the Wolff-Kishner or Clemmensen reductions, can reduce the aldehyde group completely to a methyl group. However, these conditions can sometimes affect other functional groups, such as the bromine atom, potentially leading to dehalogenation.

Table 2: Reagents for Aldehyde Reduction

Reagent Product Typical Conditions
Sodium Borohydride (NaBH₄) Primary Alcohol Methanol or Ethanol, room temp.
Lithium Aluminum Hydride (LiAlH₄) Primary Alcohol Anhydrous ether or THF, followed by aqueous workup
Wolff-Kishner (H₂NNH₂/KOH) Methyl Group High temperature in a high-boiling solvent (e.g., diethylene glycol)

The electrophilic carbon of the aldehyde group readily reacts with various nucleophiles to form new carbon-carbon and carbon-nitrogen bonds.

Condensation with Amines: Primary amines react with this compound to form imines (or Schiff bases). This reaction typically occurs under mild acidic or basic catalysis and involves the reversible formation of a carbinolamine intermediate followed by dehydration.

Condensation with Acetophenones: In a base-catalyzed reaction known as the Claisen-Schmidt condensation, this compound can react with acetophenones (or other enolizable ketones) to form α,β-unsaturated ketones, commonly known as chalcones. wikipedia.orgredalyc.orgresearchgate.net For example, the parent compound 2,5-dimethoxybenzaldehyde (B135726) has been condensed with acetone in the presence of sodium hydroxide (B78521) to yield 1,5-Bis(2,5-dimethoxyphenyl)penta-1,4-dien-3-one. orientjchem.org This type of reaction is highly versatile for constructing larger molecular frameworks. mdpi.comnih.gov

Henry Reaction: The aldehyde can also undergo condensation with nitroalkanes, such as nitroethane, in a process called the Henry reaction. This base-catalyzed reaction forms a β-nitro alcohol, which is a valuable intermediate for further transformations, including reduction to a β-amino alcohol. The 4-bromo isomer has been shown to undergo this reaction with nitroethane using triethylamine (B128534) as a catalyst. mdma.ch

Table 3: Examples of Condensation Reactions

Nucleophile Reaction Type Product Type
Primary Amine (R-NH₂) Imine Formation Imine (Schiff Base)
Acetophenone (B1666503) Claisen-Schmidt Chalcone (B49325)
Nitroethane Henry Reaction β-Nitro Alcohol

Reactivity of the Bromine Atom

The bromine atom on the aromatic ring is a site for substitution and coupling reactions, which are fundamental for building molecular complexity by introducing new aryl, alkyl, or other functional groups.

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group (in this case, bromine). These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. This compound has two electron-donating methoxy (B1213986) groups on the ring, which destabilize this intermediate. Consequently, the bromine atom in this compound is generally unreactive towards nucleophilic aromatic substitution under standard SNAr conditions.

The bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org It is a highly versatile method for forming biaryl structures or introducing alkyl, alkenyl, or alkynyl groups. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the activated boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. nih.govbeilstein-journals.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine in the presence of a suitable phosphine (B1218219) ligand and a base. wikipedia.orgorganic-chemistry.org This method is a premier technique for synthesizing aryl amines and has largely replaced older, harsher methods. mdpi.comlibretexts.org The choice of ligand and base is crucial for achieving high yields. chemspider.com

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, co-catalyzed by palladium and copper(I) salts in the presence of a base. wikipedia.orgnrochemistry.comorganic-chemistry.org It is a reliable method for the synthesis of arylalkynes. libretexts.org The reaction can often be performed under mild, room-temperature conditions. youtube.com

Table 4: Common Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst System Product Type
Suzuki-Miyaura R-B(OH)₂ Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) Biaryl, Arylalkene, etc.
Buchwald-Hartwig R₂NH Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XantPhos), Base (e.g., Cs₂CO₃) Aryl Amine
Sonogashira R-C≡CH Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) Arylalkyne

Influence of Electronic Effects on Reaction Kinetics and Selectivity

The rate and regioselectivity of reactions involving the aromatic ring of this compound are governed by the cumulative electronic effects of its substituents. These effects determine the electron density at different positions on the ring, thereby influencing its susceptibility to electrophilic attack.

Electron-Donating Effects of Methoxy Groups

The two methoxy groups (-OCH₃) at positions C-2 and C-5 have a dual electronic nature. They exhibit a weak electron-withdrawing inductive effect (-I) because oxygen is more electronegative than carbon. However, this is powerfully overshadowed by their strong positive resonance effect (+R or +M). chemicalbook.comepa.gov The lone pairs on the oxygen atoms can be delocalized into the aromatic pi-system, significantly increasing the electron density of the ring. chemicalbook.comchemicalbook.com This electron donation makes the aromatic ring much more nucleophilic and thus more reactive towards electrophiles than benzene (B151609). This effect is particularly pronounced at the positions ortho and para to the methoxy groups. chemicalbook.com

Combined Electronic Effects on Aromatic Ring Activation and Deactivation

The net electronic effect on the aromatic ring of this compound is a combination of the influences from all substituents: the two strongly activating methoxy groups, the deactivating bromine atom, and the deactivating aldehyde group.

The methoxy groups at C-2 and C-5 are powerful activating groups due to their resonance effect. nih.gov Conversely, the aldehyde group (-CHO) at C-1 and the bromine atom at C-3 are deactivating groups because they withdraw electron density from the ring. chemicalbook.comwikipedia.org In electrophilic aromatic substitution, the powerful activating nature of the two methoxy groups dominates, making the ring as a whole activated towards substitution compared to unsubstituted benzaldehyde (B42025) or bromobenzene. The reaction rate will be faster than that for benzene derivatives bearing only deactivating groups.

Table 1: Summary of Electronic Effects of Substituents on this compound

SubstituentPositionInductive Effect (-I)Resonance Effect (+R)Overall Effect on Ring
Aldehyde (-CHO)C-1Electron-withdrawingElectron-withdrawingDeactivating
Methoxy (-OCH₃)C-2Electron-withdrawingStrongly electron-donatingActivating
Bromine (-Br)C-3Electron-withdrawingWeakly electron-donatingDeactivating
Methoxy (-OCH₃)C-5Electron-withdrawingStrongly electron-donatingActivating

Stability of Intermediates and Mechanistic Considerations in Reaction Outcomes

In electrophilic aromatic substitution, the regioselectivity (i.e., the position of attack by the incoming electrophile) is determined by the stability of the carbocation intermediate, known as an arenium ion or sigma complex. The substituent groups direct the incoming electrophile to the position that results in the most stable intermediate.

The stability of the arenium ion is enhanced by electron-donating groups that can delocalize the positive charge, and it is destabilized by electron-withdrawing groups. In this compound, the potent electron-donating methoxy groups at C-2 and C-5 are the most influential directors. They direct incoming electrophiles to the positions ortho and para to themselves, as this allows the positive charge of the intermediate to be stabilized by resonance involving the oxygen's lone pairs.

Considering the structure:

The C-2 methoxy group directs to positions C-3 (blocked by bromine) and C-1 (blocked by the aldehyde).

The C-5 methoxy group directs to positions C-6 and C-4.

Therefore, electrophilic attack is most likely to occur at the C-4 and C-6 positions. The bromine and aldehyde groups are meta-directors, but their influence is overridden by the powerful ortho, para-directing methoxy groups.

This is strongly supported by experimental evidence from the bromination of the parent compound, 2,5-dimethoxybenzaldehyde. Studies show that this reaction yields a mixture of products, with the vast majority being the 4-bromo isomer (87%) and a small amount being the 6-bromo isomer (5%). mdma.ch This outcome clearly demonstrates that the positions activated by the two methoxy groups (C-4 and C-6) are the most favorable for attack, which directly correlates to the stability of the corresponding reaction intermediates. The formation of an intermediate with the electrophile at C-4 or C-6 allows for resonance structures where the positive charge is effectively stabilized by the adjacent methoxy groups.

Table 2: Directing Effects of Substituents for Electrophilic Aromatic Substitution

SubstituentPositionTypeDirecting Influence
Aldehyde (-CHO)C-1DeactivatingMeta (to C-3, C-5)
Methoxy (-OCH₃)C-2ActivatingOrtho, Para (to C-1, C-3)
Bromine (-Br)C-3DeactivatingOrtho, Para (to C-2, C-4)
Methoxy (-OCH₃)C-5ActivatingOrtho, Para (to C-4, C-6)
Predicted Site of Attack C-4 and C-6

Advanced Spectroscopic Characterization Techniques in 3 Bromo 2,5 Dimethoxybenzaldehyde Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides profound insight into the carbon-hydrogen framework of a molecule. For 3-Bromo-2,5-dimethoxybenzaldehyde, ¹H NMR is particularly useful for confirming the substitution pattern on the benzene (B151609) ring.

The ¹H NMR spectrum of this compound allows for the unambiguous assignment of each proton in the molecule based on its unique electronic environment. The spectrum is characterized by distinct signals for the aldehydic proton, the aromatic protons, and the protons of the two methoxy (B1213986) groups.

In a study involving the bromination of 2,5-dimethoxybenzaldehyde (B135726), the resulting 3-bromo isomer was identified. Its ¹H NMR spectrum revealed a characteristic AB pattern for the two adjacent protons remaining on the aromatic ring. mdma.ch The aldehydic proton appears as a singlet in the far downfield region, a typical chemical shift for aldehydes due to the deshielding effect of the carbonyl group. The two methoxy groups are non-equivalent and thus appear as two distinct singlets.

Table 1: ¹H NMR Spectral Data for this compound

Proton Assignment Chemical Shift (δ) (ppm) Multiplicity Coupling Constant (J) (Hz)
Aldehyde (-CHO) ~10.4 Singlet -
Aromatic H-6 ~7.3 Doublet ~9
Aromatic H-4 ~7.0 Doublet ~9
Methoxy (-OCH₃) at C-2 ~3.9 Singlet -
Methoxy (-OCH₃) at C-5 ~3.85 Singlet -

Note: Chemical shift values are approximate and can vary based on the solvent and instrument frequency. The assignment of H-6 and H-4 is based on substituent effects.

The chemical shifts observed in the ¹H NMR spectrum are directly correlated with the electronic effects of the substituents on the benzene ring. ucl.ac.uk The aldehyde group and the bromine atom are both electron-withdrawing groups, which deshield adjacent protons, causing them to resonate at a higher chemical shift (downfield). modgraph.co.ukoxinst.com Conversely, the methoxy groups are electron-donating through resonance, which shields aromatic protons, particularly those at the ortho and para positions, causing them to resonate at a lower chemical shift (upfield). ucl.ac.uk

In this compound, the proton at the C-6 position is deshielded by the adjacent aldehyde group and the ortho-methoxy group's inductive effect, while the proton at C-4 is influenced by the adjacent bromine and the ortho-methoxy group. The interplay of these inductive and resonance effects results in the observed chemical shifts for the two aromatic protons, which appear as an AB doublet system due to their coupling. mdma.ch

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for confirming the molecular weight of polar molecules like this compound. In positive-ion mode, the compound is typically observed as a protonated molecular ion [M+H]⁺. A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal abundance (50.69% and 49.31%, respectively). This results in two prominent peaks in the mass spectrum separated by two mass units (m/z), referred to as the M⁺ and M+2 peaks, with nearly a 1:1 intensity ratio. For this compound (C₉H₉BrO₃), the expected protonated molecular ions would be observed at m/z 245 and 247.

Analysis of the fragmentation pattern in mass spectrometry provides valuable details about the molecule's structure. Under electron ionization (EI) or collision-induced dissociation (CID) conditions, the molecular ion of this compound would undergo characteristic fragmentation. Common fragmentation pathways for aromatic aldehydes include:

Loss of a hydrogen radical (-1 amu): Formation of a stable [M-H]⁺ acylium ion.

Loss of a formyl radical (-29 amu): Cleavage of the aldehyde group to give an [M-CHO]⁺ ion. libretexts.org

Loss of a methyl radical (-15 amu): Cleavage of one of the methoxy groups to form an [M-CH₃]⁺ ion.

Subsequent loss of carbon monoxide (-28 amu): Following the loss of a methyl radical, the resulting ion can lose a molecule of CO.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. The most prominent of these is the strong absorption from the carbonyl (C=O) group of the aldehyde. Other key absorptions include the C-H stretches of the aldehyde and aromatic ring, and the C-O stretches of the ether linkages. lmu.edudocbrown.infohillsdale.edu

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Wavenumber (cm⁻¹) Intensity
Aldehyde C-H Stretching ~2850 and ~2750 Medium
Aromatic C-H Stretching ~3100-3000 Medium-Weak
Carbonyl (C=O) Stretching ~1700-1685 Strong
Aromatic C=C Stretching ~1600 and ~1470 Medium
Ether C-O Asymmetric Stretching ~1275-1200 Strong
Ether C-O Symmetric Stretching ~1050-1020 Strong

Note: These are typical frequency ranges for the specified functional groups.

Identification of Characteristic Functional Group Vibrations (e.g., C-Br, C=O, C-O ether)

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is characterized by specific absorption bands that correspond to the stretching and bending motions of its constituent bonds.

The key functional groups present are the aldehyde (C=O), the two ether linkages (C-O), and the carbon-bromine bond (C-Br) attached to the aromatic ring. The carbonyl (C=O) stretching vibration of the aldehyde group is one of the most prominent features in an IR spectrum, typically appearing as a strong, sharp band. pressbooks.pub For aromatic aldehydes, this absorption is generally found in the range of 1710-1685 cm⁻¹. The exact position can be influenced by conjugation with the aromatic ring and the electronic effects of the substituents.

The two methoxy groups give rise to characteristic C-O ether stretching vibrations. Aromatic ethers typically exhibit a strong, asymmetric C-O-C stretching band between 1275-1200 cm⁻¹ and a symmetric stretching band between 1075-1020 cm⁻¹. The presence of two such groups would likely result in strong absorptions within these regions.

The carbon-bromine (C-Br) stretching vibration is expected in the fingerprint region of the spectrum, which is the complex area below 1500 cm⁻¹. libretexts.org Aryl bromides typically show a C-Br stretch in the 600-500 cm⁻¹ range. Other notable vibrations include the aromatic C=C in-ring stretching bands, which appear in the 1600-1400 cm⁻¹ region, and the aromatic C-H stretching vibrations, which occur just above 3000 cm⁻¹. libretexts.org

Table 1: Expected Characteristic Infrared Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretch~3100-3000Medium to Weak
Aldehyde C=OStretch~1710-1685Strong
Aromatic C=CIn-ring Stretch~1600-1400Medium to Weak
Ether C-OAsymmetric Stretch~1275-1200Strong
Ether C-OSymmetric Stretch~1075-1020Strong
Aryl C-BrStretch~600-500Medium to Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

Absorbance Studies and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy excited state. uzh.ch The UV-Vis spectrum of this compound is primarily determined by the electronic transitions associated with its chromophores: the substituted benzene ring and the carbonyl group.

The principal electronic transitions observed in molecules of this type are π → π* and n → π* transitions. libretexts.org

π → π Transitions:* These are high-energy transitions that involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are associated with the conjugated π-system of the benzene ring and the carbonyl group. These transitions are typically characterized by high molar absorptivity (ε) and are expected to appear at shorter wavelengths (higher energy). For substituted benzaldehydes, these absorptions are often observed below 300 nm. researchgate.net

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the lone pairs on the aldehyde oxygen) to a π* antibonding orbital. They are lower in energy compared to π → π* transitions and thus appear at longer wavelengths, typically above 300 nm. researchgate.net These transitions are formally forbidden by symmetry rules and therefore exhibit a much lower molar absorptivity. uzh.ch

The presence of substituents on the benzene ring—the bromine atom and two methoxy groups—influences the energy of these transitions and the wavelength of maximum absorbance (λ_max). The methoxy groups, being electron-donating, and the bromine atom, with its electron-withdrawing inductive effect and electron-donating resonance effect, modify the energy levels of the molecular orbitals. This typically results in a bathochromic shift (a shift to longer wavelengths) of the π → π* and n → π* absorption bands compared to unsubstituted benzaldehyde (B42025). msu.edu

Table 2: Expected Electronic Transitions for this compound

Transition TypeOrbitals InvolvedAssociated ChromophoreExpected Wavelength Region
π → ππ (bonding) → π (antibonding)Benzene Ring, Carbonyl Group200-300 nm
n → πn (non-bonding) → π (antibonding)Carbonyl Group> 300 nm

X-ray Diffraction (XRD) Studies

Solid-State Molecular Structure Determination and Crystallographic Parameters

An XRD analysis would yield a set of crystallographic parameters that define the crystal structure. These include the dimensions of the unit cell (the smallest repeating unit of a crystal) and the symmetry operations that describe the crystal lattice, known as the space group. The resulting structural model would confirm the substitution pattern on the benzene ring and reveal the conformation of the methoxy and aldehyde groups relative to the ring.

Table 3: Crystallographic Parameters Obtainable from Single-Crystal XRD Analysis

ParameterDescriptionData for this compound
Chemical FormulaThe elemental composition of the molecule.C₉H₉BrO₃
Molecular WeightThe mass of one mole of the substance.245.07 g/mol
Crystal SystemOne of seven crystal systems (e.g., monoclinic, orthorhombic).Not available in searched literature
Space GroupThe group of symmetry operations for the unit cell.Not available in searched literature
Unit Cell Dimensions (a, b, c)The lengths of the unit cell axes in Ångströms (Å).Not available in searched literature
Unit Cell Angles (α, β, γ)The angles between the unit cell axes in degrees (°).Not available in searched literature
Volume (V)The volume of the unit cell in cubic Ångströms (ų).Not available in searched literature
ZThe number of molecules in the unit cell.Not available in searched literature
Density (calculated)The calculated density of the crystal in g/cm³.Not available in searched literature

Crystal Packing and Intermolecular Interactions Analysis

The analysis of a crystal structure determined by XRD extends to understanding how molecules are arranged relative to one another in the crystal lattice. This crystal packing is governed by a network of non-covalent intermolecular interactions.

For this compound, several types of intermolecular interactions would be anticipated to play a role in stabilizing the crystal structure. These include:

Dipole-Dipole Interactions: Resulting from the polar carbonyl group (C=O), which would lead to electrostatic interactions between adjacent molecules.

Weak C–H···O Hydrogen Bonds: The aldehyde and methoxy oxygen atoms could act as acceptors for weak hydrogen bonds from the aromatic C-H groups of neighboring molecules, influencing the packing motif.

Halogen Bonding: The bromine atom could potentially act as a Lewis acidic halogen bond donor, interacting with an electron-rich atom (like an oxygen atom) on an adjacent molecule.

Computational Chemistry and Molecular Modeling Studies of 3 Bromo 2,5 Dimethoxybenzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict a variety of molecular properties with a good balance of accuracy and computational cost.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability.

For a molecule like 3-Bromo-2,5-dimethoxybenzaldehyde, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the methoxy (B1213986) groups. The LUMO, conversely, would likely be centered on the electron-withdrawing benzaldehyde (B42025) group. A smaller HOMO-LUMO gap would suggest higher chemical reactivity. While specific calculated values for this compound are not available, studies on similar bromo-dimethoxybenzaldehyde isomers have shown HOMO-LUMO gaps in the range that indicates good chemical stability.

Table 1: Predicted Frontier Molecular Orbital Properties

Parameter Predicted Value/Characteristic
HOMO Energy Expected to be relatively high due to electron-donating groups.
LUMO Energy Expected to be relatively low due to the electron-withdrawing aldehyde.

| HOMO-LUMO Gap (ΔE) | A moderate gap is anticipated, suggesting a balance of stability and reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In the MEP map of this compound, the most negative potential (typically colored red or yellow) would be concentrated around the oxygen atom of the carbonyl group, making it a likely site for electrophilic attack. The regions around the hydrogen atoms, particularly the aldehydic proton, and the bromine atom would exhibit a more positive potential (blue), indicating susceptibility to nucleophilic attack.

DFT calculations can be used to determine the most stable three-dimensional arrangement of atoms in a molecule, its optimized geometry. These theoretical calculations provide bond lengths, bond angles, and dihedral angles. For validation, these computed parameters would ideally be compared with experimental data obtained from techniques like X-ray crystallography. In the absence of specific experimental crystal structure data for this compound, the optimized geometry provides a reliable model of its structure. The planarity of the benzene (B151609) ring and the orientation of the methoxy and aldehyde groups are key features determined through optimization.

Table 2: Predicted Optimized Geometric Parameters

Parameter Predicted Value/Characteristic
C-Br Bond Length Expected to be in the typical range for an aryl bromide.
C=O Bond Length Characteristic of an aromatic aldehyde.
Aromatic Ring Predicted to be largely planar.

| Methoxy Group Orientation | The orientation will be influenced by steric and electronic effects. |

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ) measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) indicates the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Global Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

These descriptors offer a more nuanced understanding of the reactivity of this compound beyond a simple qualitative assessment.

Table 3: Predicted Global Reactivity Descriptors

Descriptor Formula Predicted Characteristic
Electronegativity (χ) -(EHOMO + ELUMO)/2 Moderate
Chemical Hardness (η) (ELUMO - EHOMO)/2 Moderate

| Global Electrophilicity Index (ω) | χ²/2η | Moderate electrophilicity is expected. |

Analysis of Intermolecular Interactions

The way molecules interact with each other in the solid state determines their crystal packing and macroscopic properties.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal. It maps the regions of space where molecules are in close contact. The surface can be colored according to various properties, such as the normalized contact distance (dnorm), to highlight different types of interactions.

For this compound, a Hirshfeld surface analysis would likely reveal the presence of several types of intermolecular contacts, including:

H···H contacts: Typically the most abundant type of contact.

O···H and H···O contacts: Indicating the presence of weak C-H···O hydrogen bonds.

Br···H and H···Br contacts: Halogen bonding interactions.

C···H and H···C contacts: Reflecting van der Waals forces.

The relative percentages of these contacts provide a fingerprint of the crystal packing, offering insights into the forces that stabilize the crystalline structure. The red spots on a dnorm map would indicate the closest and strongest intermolecular contacts.

Table 4: Predicted Hirshfeld Surface Interaction Percentages

Interaction Type Predicted Contribution
H···H Expected to be the most significant contributor.
O···H / H···O A notable percentage, indicating hydrogen bonding.
Br···H / H···Br A significant contribution due to the bromine atom.

| C···H / H···C | A moderate contribution from van der Waals forces. |

Hydrogen Bonding and Halogen Bonding Interactions

In the solid state, the stability of bromo-dimethoxybenzaldehyde compounds is influenced by intermolecular interactions. While C–H···O hydrogen bonds are common stabilizing forces, the presence and nature of halogen bonds can vary based on the position of the bromine atom on the aromatic ring. For instance, in a study comparing 6-bromo-2,3-dimethoxybenzaldehyde (B1228148) and 5-bromo-2,3-dimethoxybenzaldehyde (B184988), both were stabilized by C–H···O interactions. However, only the 6-bromo isomer exhibited a halogen-type interaction. researchgate.net

Halogen bonding is a significant noncovalent interaction in medicinal chemistry and materials science, often enhancing the selectivity and efficacy of molecules. nih.gov This interaction occurs between an electrophilic region on a halogen atom and a nucleophilic region on another atom. nih.gov Quantum-chemical studies reveal that halogen bonding is driven by similar forces as hydrogen bonding, including electrostatics, orbital interactions, and dispersion forces. nih.gov The strength and geometry of these bonds are critical; for example, some halogen bond complexes exhibit linear geometries and can have additive electronic binding energies, reaching up to -9.7 kcal mol⁻¹ in dimers. researchgate.net In some structures, weak intermolecular hydrogen bonds can exist alongside halogen bonds, further stabilizing the crystal lattice. arkat-usa.org Theoretical calculations have been used to estimate the energy of these interactions, with some Br···Br contacts having an estimated energy of 2.2–2.5 kcal/mol. mdpi.com

Hyperconjugation Energies and Interaction Intensities through Quantum Theory of Atoms in Molecules (QTAIM)

The stability of intermolecular interactions in compounds like bromo-dimethoxybenzaldehydes can be analyzed using hyperconjugation energies. researchgate.net The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful tool to determine the intensities of these interactions by analyzing topological parameters at bond critical points (BCP). researchgate.net

In the QTAIM analysis of 5-bromo-2,3-dimethoxybenzaldehyde, the molecular electronic densities calculated at the BCPs for the intermolecular interactions show small values with a positive Laplacian of the electron density (∇²ρBCP > 0). This indicates the presence of non-covalent interactions. For instance, a specific C–H···O interaction in this compound was found to have a hyperconjugation energy of 0.06 kcal mol⁻¹. researchgate.net QTAIM can also be used to study various types of noncovalent interactions, including halogen···halogen contacts. mdpi.com

Conformational Analysis and Isomerization Studies

Exo-Endo Isomerism in Benzaldehyde Derivatives

The concept of exo and endo isomerism is relevant to benzaldehyde derivatives, describing the conformational isomers that arise from rotation around the single bond connecting the aldehyde group to the aromatic ring. In a study of 2,5-dimethoxybenzaldehyde (B135726), density functional theory (DFT) was used to examine the exo and endo conformers. mdpi.com

The exo-isomer was identified as the kinetically favored product, while the endo-isomer was found to be thermodynamically favored. mdpi.com X-ray diffraction (XRD) analysis confirmed that 2,5-dimethoxybenzaldehyde crystallizes in the kinetically favored exo-isomer form. mdpi.comresearchgate.net The distinction between these isomers is based on the dihedral angle; for example, the exo-isomer of 2,5-dimethoxybenzaldehyde has a dihedral angle (τO1–C2–C3–C4) of 179.95°, whereas the endo-isomer has a dihedral angle of 0°. mdpi.com

Transition State Estimation Methods (e.g., QST2)

To understand the isomerization process between conformers, the structure of the transition state (TS) must be determined. The Synchronous Transit-Guided Quasi-Newton (STQN) method is employed for this purpose, and it can be requested using options like QST2 in computational chemistry software. gaussian.com The QST2 method requires the structures of the reactant and the product as input to locate the transition state structure without needing an initial guess for the TS itself. gaussian.com

For the exo⇔endo isomerization of 2,5-dimethoxybenzaldehyde, the QST2 method was used to estimate the structure of the transition state. The energy of the TS was found to be higher than both the exo and endo isomers. The transition state structure was intermediate between the two isomers, with a dihedral angle of 84.3°. mdpi.com

Table 1: Energy Profile of Exo-Endo Isomerization of 2,5-dimethoxybenzaldehyde mdpi.com

Isomer/StateEnergy (a.u.)Relative Energy (kJ/mol)Dihedral Angle (τO1–C2–C3–C4)
Exo-isomer-574.766114490.0179.95°
Endo-isomer-574.7613090012.62
Transition State-574.7517673637.6684.3°

Molecular Docking Simulations

Ligand-Biomolecule Binding Affinity Predictions (e.g., DNA interactions)

Molecular docking is a computational technique used to predict the binding affinity and interaction between a ligand and a biomolecule, such as DNA. nih.govsemanticscholar.org For benzaldehyde derivatives, docking studies can elucidate their potential to interact with biological targets.

In a study of 2,5-dimethoxybenzaldehyde, both the exo and endo isomers were docked against a DNA molecule (1BNA) to understand their binding abilities. mdpi.comresearchgate.net Such studies can predict the preferred binding mode and estimate the binding energy, providing insights into the potential biological activity of the compound. For instance, studies on other bromo-substituted compounds have shown good binding affinity with protein targets, with binding energies in the range of -7.0 to -7.1 kcal/mol. nih.gov The interaction of small molecules with DNA can occur through various modes, including intercalation, and these interactions are crucial for the development of potential therapeutic agents. semanticscholar.org

Applications in Organic Synthesis and As Advanced Chemical Intermediates

Precursor for Complex Organic Molecule Synthesis

The strategic placement of the bromo and dimethoxy substituents on the benzaldehyde (B42025) core makes 3-Bromo-2,5-dimethoxybenzaldehyde a versatile starting material for the synthesis of a wide array of intricate organic structures.

The aldehyde functional group of this compound is a key reactive site for the construction of various heterocyclic rings.

Oxazoles: The Van Leusen oxazole (B20620) synthesis is a notable method where aldehydes react with tosylmethyl isocyanide (TosMIC) to form the oxazole ring. semanticscholar.org This reaction proceeds through a [3+2] cycloaddition mechanism. semanticscholar.org Specifically, this compound can be utilized as the aldehyde component in this reaction to generate 5-substituted oxazoles. semanticscholar.orgmdpi.com The process involves the deprotonation of TosMIC, which then attacks the aldehyde to form an intermediate oxazoline (B21484) that, upon elimination of p-toluenesulfinic acid, yields the oxazole. semanticscholar.org The resulting bromo- and dimethoxy-substituted phenyl-oxazole can be a valuable intermediate for further functionalization.

Pyrimidines: The synthesis of pyrimidine (B1678525) derivatives can be achieved through condensation reactions involving a three-carbon component, which can be derived from an α,β-unsaturated aldehyde, and an amidine. While direct synthesis from this compound is not explicitly detailed, related bromo-substituted pyrimidines have been synthesized from 2-bromomalonaldehyde (B19672) and amidine compounds. google.com This suggests the potential for analogous synthetic strategies utilizing derivatives of this compound.

The bromine atom on the aromatic ring of this compound provides a handle for introducing a wide range of substituents via electrophilic aromatic substitution and cross-coupling reactions. libretexts.org The presence of the activating methoxy (B1213986) groups and the directing effect of the existing substituents influence the position of further substitution. erowid.orgtandfonline.com

Bromination of 2,5-dimethoxybenzaldehyde (B135726) with bromine in acetic acid primarily yields 4-bromo-2,5-dimethoxybenzaldehyde (B105343), with 6-bromo-2,5-dimethoxybenzaldehyde being a minor product. erowid.orgtandfonline.commdma.ch This mixture of isomers can be separated to provide the desired substituted benzene (B151609) derivatives for subsequent synthetic steps. erowid.orgtandfonline.com These bromo-substituted benzaldehydes can then undergo further reactions, such as oxidation of the aldehyde to a carboxylic acid or conversion into other functional groups, to create a variety of substituted benzene compounds. erowid.orgtandfonline.com

Role in the Synthesis of Specific Pharmaceutical Intermediates

The structural motifs present in this compound are found within several classes of pharmaceutically active compounds, making it a valuable intermediate in their synthesis.

Anthracyclines are a class of potent chemotherapy drugs. usp.br The synthesis of analogs of these complex molecules often requires specifically substituted aromatic precursors. 6-Bromo-2,5-dimethoxybenzaldehyde, an isomer of the more common 4-bromo product, has been identified as a key intermediate in the preparation of certain anthracycline analogs. erowid.orgtandfonline.commdma.ch The synthesis of this specific isomer, although a minor product in the direct bromination of 2,5-dimethoxybenzaldehyde, is crucial for building the anthracycline framework. erowid.orgtandfonline.com The subsequent steps involve transformations of the aldehyde and bromo groups to construct the final complex structure. tandfonline.commdma.ch

Ivabradine is a medication used for the symptomatic treatment of heart-related conditions. The synthesis of Ivabradine involves a key intermediate, (S)-3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-yl-methyl)-methyl-amine. google.com The preparation of this intermediate can start from 3-(2-bromo-4,5-dimethoxyphenyl)-propionitrile. google.com While not a direct precursor, the structural elements of this compound are closely related to the starting materials required for the synthesis of this crucial Ivabradine intermediate.

This compound is a known precursor in the synthesis of the psychoactive phenethylamine (B48288) 4-bromo-2,5-dimethoxyphenethylamine (B3395496), commonly known as 2C-B. scribd.com The synthesis typically begins with the condensation of 2,5-dimethoxybenzaldehyde with nitromethane (B149229) to form 2,5-dimethoxynitrostyrene. mdpi.comerowid.org This intermediate is then reduced to 2,5-dimethoxyphenethylamine (2C-H). mdpi.comerowid.org The final step involves the bromination of 2C-H, which introduces a bromine atom onto the aromatic ring to yield 2C-B. scribd.commdpi.comerowid.org Although the synthesis starts with 2,5-dimethoxybenzaldehyde, the bromination step is key to arriving at the final product, and understanding the regioselectivity of this bromination is informed by studies on the bromination of the parent aldehyde. erowid.orgtandfonline.com

Building Block for Chalcone (B49325) Compounds and Curcumin (B1669340) Analogues

This compound serves as a crucial aromatic aldehyde for the synthesis of a variety of complex molecules, including chalcones and curcumin analogues. Its substituted benzene ring allows for the creation of derivatives with specific electronic and steric properties, which are essential for tuning the biological and chemical characteristics of the final products. The primary synthetic route for these compounds is the Claisen-Schmidt condensation reaction.

The Claisen-Schmidt condensation is a base- or acid-catalyzed reaction between an aromatic aldehyde (in this case, this compound) and a ketone or methyl ketone. rjlbpcs.comeijppr.com The reaction proceeds via an enolate intermediate formed from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the characteristic α,β-unsaturated ketone structure of chalcones. nih.gov Various condensing agents can be used, with bases like potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH) being common. rasayanjournal.co.inmdpi.com

This synthetic strategy is highly versatile, allowing for the creation of a large library of chalcone derivatives by varying the ketone reactant. The resulting chalcones, which are intermediates in the biosynthesis of flavonoids, possess a distinctive 1,3-diphenyl-2-propen-1-one core structure. nih.gov

Similarly, this compound is employed in the synthesis of curcumin analogues. Curcumin, a natural compound, has a structure that is susceptible to metabolic degradation. nih.gov To enhance stability and bioavailability, synthetic monocarbonyl analogues of curcumin (MACs) are often developed. nih.govuwb.edu.pl These compounds are typically synthesized by reacting a substituted benzaldehyde with a cyclic ketone (such as cyclopentanone (B42830) or cyclohexanone) or acetone (B3395972) in a 2:1 molar ratio. mdpi.comresearchgate.net This reaction, also a Claisen-Schmidt condensation, results in a symmetrical 1,5-diarylpentadienone structure, which is more stable than the β-diketone moiety of natural curcumin. nih.govnih.gov The presence of the bromo and dimethoxy substituents from the parent aldehyde allows for the systematic investigation of structure-activity relationships in the resulting analogues. mdpi.comnih.gov

Detailed Research Findings

Research into the synthesis of chalcones and curcumin analogues consistently utilizes the Claisen-Schmidt condensation as the foundational method. By reacting this compound with a selection of ketone-containing compounds, a diverse range of derivatives can be produced. The tables below outline the expected reactants and products based on established synthetic protocols.

Table 1: Synthesis of Chalcone Derivatives from this compound

This table illustrates the synthesis of various chalcones where this compound is the aldehyde component. The reaction is typically a base-catalyzed condensation with different acetophenone (B1666503) derivatives.

Ketone ReactantCatalyst/ConditionsResulting Chalcone Product
AcetophenoneNaOH, Ethanol, Stirring at RT(E)-1-phenyl-3-(3-bromo-2,5-dimethoxyphenyl)prop-2-en-1-one
4'-MethylacetophenoneKOH, Methanol, Stirring at RT(E)-1-(p-tolyl)-3-(3-bromo-2,5-dimethoxyphenyl)prop-2-en-1-one
4'-MethoxyacetophenoneNaOH, Ethanol, Stirring at RT(E)-1-(4-methoxyphenyl)-3-(3-bromo-2,5-dimethoxyphenyl)prop-2-en-1-one
4'-ChloroacetophenoneKOH, Methanol, Stirring at RT(E)-1-(4-chlorophenyl)-3-(3-bromo-2,5-dimethoxyphenyl)prop-2-en-1-one

Table 2: Synthesis of Curcumin Analogues from this compound

This table shows the synthesis of symmetrical monocarbonyl analogues of curcumin (MACs) using this compound and various ketones. The reaction involves a 2:1 condensation of the aldehyde with the ketone.

Ketone ReactantCatalyst/ConditionsResulting Curcumin Analogue Product
AcetoneNaOH, Methanol, Stirring at RT(1E,4E)-1,5-bis(3-bromo-2,5-dimethoxyphenyl)penta-1,4-dien-3-one
CyclopentanoneKOH, Ethanol, Reflux(2E,5E)-2,5-bis(3-bromo-2,5-dimethoxybenzylidene)cyclopentanone
CyclohexanoneNaOH, Methanol, Stirring at RT(2E,6E)-2,6-bis(3-bromo-2,5-dimethoxybenzylidene)cyclohexanone
4-PiperidoneKOH, Ethanol, Reflux(3E,5E)-3,5-bis(3-bromo-2,5-dimethoxybenzylidene)piperidin-4-one

Medicinal Chemistry and Pharmacological Relevance of 3 Bromo 2,5 Dimethoxybenzaldehyde Derivatives

Derivatives with Potential Biological Activities

Brominated benzaldehyde (B42025) derivatives, including those structurally related to 3-Bromo-2,5-dimethoxybenzaldehyde, have demonstrated notable antioxidant capabilities. These compounds can neutralize harmful free radicals, which are implicated in a variety of disease processes. The antioxidant effects of these derivatives are often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation scavenging assays. nih.govtubitak.gov.tr

For instance, a study on various bromophenol derivatives, which share structural similarities with brominated benzaldehydes, revealed their efficacy as scavengers of DPPH and ABTS radicals. nih.govtubitak.gov.tr The presence of hydroxyl and methoxy (B1213986) groups on the aromatic ring, in conjunction with bromine, is believed to contribute to this antioxidant potential. nih.govwiserpub.com Another related compound, 3-bromo-4,5-dihydroxybenzaldehyde (B99904) (BDB), has been shown to protect human keratinocytes from oxidative stress by upregulating antioxidant enzymes. researchgate.net Furthermore, research has indicated that some bromophenol derivatives can ameliorate H2O2-induced oxidative damage and reduce the generation of reactive oxygen species (ROS) in cells. mdpi.com

The antioxidant capacity of these compounds is often linked to their ability to donate a hydrogen atom or an electron to stabilize free radicals. The substitution pattern on the benzaldehyde ring, including the position and nature of the substituents, plays a crucial role in modulating this activity.

Derivatives of brominated benzaldehydes have emerged as promising candidates in the search for new anticancer and anti-inflammatory agents. Their mechanisms of action often involve the modulation of key cellular pathways implicated in cancer progression and inflammation.

In the realm of anticancer research, certain benzothiazole (B30560) derivatives incorporating a brominated phenyl ring have shown significant cytotoxic activity against various cancer cell lines. For example, fluorinated 2-aryl benzothiazole derivatives with hydroxyl substituents on the phenyl ring exhibited potent anti-tumor activity against breast cancer cell lines. nih.gov The presence of electron-withdrawing groups on the phenyl ring of some benzoxazolylalanine derivatives has been correlated with increased cytotoxicity. nih.gov Furthermore, a series of 6-arylaminoflavones, synthesized using 3,4-dimethoxybenzaldehyde (B141060), demonstrated that the presence of electron-withdrawing groups on the arylamino portion enhanced cytotoxicity against prostate and breast cancer cell lines. mdpi.com

Regarding anti-inflammatory properties, 3-bromo-4,5-dihydroxybenzaldehyde (BDB), a natural bromophenol, has been extensively studied for its anti-inflammatory effects. It has been shown to suppress inflammatory responses in mouse models of atopic dermatitis and in lipopolysaccharide (LPS)-stimulated macrophages. nih.govnih.gov BDB achieves this by inhibiting the production of pro-inflammatory cytokines like interleukin-6 (IL-6) and by modulating key signaling pathways such as NF-κB and STAT1. nih.govnih.gov Further studies have shown that BDB can also downregulate the expression of inflammatory cytokines and chemokines in human keratinocytes. mdpi.com Chalcones derived from benzaldehyde have also been noted for their anti-inflammatory properties. researchgate.net

The following table summarizes the biological activities of some relevant benzaldehyde derivatives:

Compound/Derivative ClassBiological ActivityKey Findings
Bromophenol DerivativesAntioxidantEffective scavengers of DPPH and ABTS radicals. nih.govtubitak.gov.tr
3-Bromo-4,5-dihydroxybenzaldehyde (BDB)Antioxidant, Anti-inflammatoryProtects against oxidative stress and suppresses inflammatory responses in various models. researchgate.netnih.govnih.gov
Fluorinated 2-aryl BenzothiazolesAnticancerPotent activity against breast cancer cell lines. nih.gov
6-ArylaminoflavonesAnticancerEnhanced cytotoxicity with specific substitutions. mdpi.com

Benzaldehyde and its derivatives have long been recognized for their antimicrobial properties against a broad spectrum of microorganisms, including bacteria and fungi. nih.govresearchgate.net Their mechanism of action is often attributed to their ability to disrupt cell membranes and interfere with essential cellular processes. nih.gov

Studies have shown that benzaldehyde derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. nih.gov The antimicrobial activity can be influenced by the substituents on the benzaldehyde ring. For example, hydroxybenzaldehydes exhibit biocidal activity by interacting with the cell surface, leading to membrane disintegration and leakage of intracellular components. nih.gov The number of hydroxyl groups on the bioactive group has been found to correlate with the antimicrobial activity. researchgate.net

While specific studies on the antimicrobial effects of this compound itself are limited, the general antimicrobial profile of benzaldehyde derivatives suggests that it could serve as a precursor for the synthesis of novel antimicrobial agents. The combination of the aldehyde functionality with the bromo and dimethoxy substituents could lead to compounds with unique and potent antimicrobial activities.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic modifications to its chemical structure. For derivatives of this compound, SAR studies focus on understanding how the bromine atom and methoxy groups influence their pharmacological effects.

The position of the bromine atom on the benzaldehyde ring can significantly impact the biological activity of the resulting derivatives. While direct SAR studies on this compound are not extensively documented in the provided context, general principles from related compounds can be inferred.

In a study of tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis, the presence of a bromine atom at the 5-position of the isoquinoline (B145761) ring was a key feature of the synthesized compounds. nih.gov Although this is a different heterocyclic system, it highlights the strategic placement of a bromine atom in designing bioactive molecules. The study also showed that large substituents at a position analogous to the bromine in our core structure were well-tolerated, suggesting that the steric bulk of the bromine atom can be accommodated in certain biological targets. nih.gov

Furthermore, in the synthesis of 2-bromo-3,5-dimethoxybenzaldehyde (B1624352) and 2,6-dibromo-3,5-dimethoxybenzaldehyde, the introduction of bromine atoms adjacent to the formyl group was shown to influence the conformation of the molecule, causing the formyl group to rotate out of the plane of the aromatic ring. researchgate.net This conformational change could have significant implications for how the molecule interacts with a biological target, thereby affecting its activity.

The following table illustrates the impact of bromine substitution on molecular conformation:

CompoundFormyl:Aryl Interplanar Angle
5-Bromo-4-hydroxy-3-methoxybenzaldehyde0.7°
2-Bromo-3,5-dimethoxybenzaldehyde
2,6-Dibromo-3,5-dimethoxybenzaldehyde49°

This data suggests that the position of the bromine atom, particularly when it is ortho to the aldehyde group, can induce significant steric hindrance, leading to a non-planar conformation which in turn can influence biological activity.

Methoxy groups are prevalent in many natural products and approved drugs, and their presence can significantly influence a molecule's biological activity, physicochemical properties, and metabolic stability. nih.gov In the context of this compound derivatives, the two methoxy groups at positions 2 and 5 are expected to play a crucial role in their pharmacological profile.

The methoxy groups can impact ligand-target binding through various interactions. They can act as hydrogen bond acceptors and their lipophilic nature can contribute to hydrophobic interactions within a binding pocket. The position of the methoxy groups is critical. For example, in a series of 6-arylaminoflavones synthesized from 3,4-dimethoxybenzaldehyde, the presence of these two methoxy groups on the B-ring was found to be crucial for their cytotoxic activity. mdpi.com Analogs with fewer or no methoxy groups on the B-ring showed significantly reduced activity, highlighting the importance of this substitution pattern for the observed biological response. mdpi.com

Furthermore, studies on benzimidazole-derived carboxamides have shown that the presence and position of methoxy and hydroxy groups on the phenyl ring are important for their antioxidant and antiproliferative activities. mdpi.com The conversion of methoxy groups to hydroxyl groups, for instance, can enhance antioxidant activity. mdpi.com This suggests that the methoxy groups in this compound could be metabolically labile and their biotransformation could lead to derivatives with different activity profiles.

The electronic properties of the methoxy groups, being electron-donating, also influence the reactivity of the aromatic ring and the aldehyde group, which can in turn affect the compound's biological activity.

Enzyme Inhibition and Receptor Interaction Studies for Derivatives

The pharmacological profile of derivatives originating from this compound is most prominently characterized by their interactions with various neurotransmitter receptors, particularly within the serotonin (B10506) system. The core structure, a substituted phenethylamine (B48288), serves as a versatile scaffold for modifications that significantly influence binding affinity and functional activity at these receptors. While extensive research has focused on receptor interactions, specific studies detailing the enzyme inhibitory properties of direct derivatives of this compound are not prominently featured in the scientific literature. The available data primarily centers on the receptor binding profiles of phenethylamine derivatives, such as the well-studied 4-Bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) and its analogues.

Research into N-benzyl substituted phenethylamines reveals that these modifications can dramatically alter binding affinity and selectivity for serotonin 5-HT2A and 5-HT2C receptors. nih.gov Studies on N-benzyl derivatives of 4-bromo-2,5-dimethoxyphenethylamine show that substitutions on the N-benzyl group are generally well-tolerated, with minor changes to the ligands significantly affecting their receptor affinities. nih.gov

Further investigations into N-(2-methoxybenzyl), or NBOMe, derivatives of 2,5-dimethoxy-substituted phenethylamines (the "2C" series) have provided a wealth of data on their receptor interaction profiles. nih.gov These derivatives are characterized as potent agonists at the 5-HT2A receptor, with high selectivity over the 5-HT1A receptor. nih.gov The addition of the N-(2-methoxybenzyl) group tends to increase binding affinity at several receptors, including serotonergic 5-HT2A and 5-HT2C, adrenergic α1, dopaminergic D1-3, and histaminergic H1 receptors. nih.gov For instance, 25B-NBOMe, the N-(2-methoxybenzyl) derivative of 2C-B, demonstrates high-affinity binding to adrenergic α1 receptors and the trace amine-associated receptor 1 (TAAR1). nih.gov

In functional assays, 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) itself has been identified as a potent 5-HT2A receptor antagonist in studies using Xenopus laevis oocytes, a finding that contrasts with its classification in other assays as a partial agonist. nih.gov This highlights the complexity of its pharmacological profile and the influence of the specific biological system used for evaluation.

The following tables summarize the receptor binding affinities (Kᵢ) and functional potencies (EC₅₀) for a selection of derivatives related to this compound, focusing on the extensively studied phenethylamine analogues.

Table 1: Receptor Binding Affinities (Kᵢ, nM) of Selected 2,5-Dimethoxyphenethylamine Derivatives

Compound 5-HT₂ₐ 5-HT₂C 5-HT₁ₐ Adrenergic α₁ TAAR₁
2C-B 14 26 1300 830 48
25B-NBOMe 0.17 1.1 2400 340 60
2C-I 13 40 1100 1200 37
25I-NBOMe 0.044 0.41 >10000 440 110
2C-H 940 1300 1800 >10000 250
25H-NBOMe 2.1 12 220 5000 1100

Data sourced from Rickli et al. (2015). nih.gov

Table 2: Functional Activity (EC₅₀, nM) of Selected 2,5-Dimethoxyphenethylamine Derivatives

Compound 5-HT₂ₐ Agonism 5-HT₂B Agonism
2C-B 130 230
25B-NBOMe 0.16 1.1
2C-I 160 370
25I-NBOMe 0.077 0.44
2C-H 1100 >10000
25H-NBOMe 2.1 22

Data sourced from Rickli et al. (2015). nih.gov

Role in Materials Science Research

Development of Nonlinear Optical (NLO) Materials

There is no available research specifically investigating the nonlinear optical (NLO) properties of 3-Bromo-2,5-dimethoxybenzaldehyde. While the influence of bromine substitution on the optical properties of other benzaldehyde (B42025) derivatives has been a subject of study, these findings are not directly applicable to the specified compound.

Influence of Bromine Substitution on Optical Properties

No studies were found that analyze the specific influence of the bromine atom at the 3-position on the optical properties of the 2,5-dimethoxybenzaldehyde (B135726) scaffold.

Applications in Photonics (e.g., Optical Switches, Modulators)

There is no documented research on the application of this compound in photonic devices such as optical switches or modulators.

Functionalized Nanomaterials and Nanostructures

The use of this compound for the functionalization of nanomaterials or the creation of nanostructures is not reported in any available scientific research.

Specialty Polymer Synthesis

While direct and extensive research on the use of this compound in specialty polymer synthesis is not widely reported, its structural features suggest potential applications in the synthesis of conjugated polymers. These materials are of significant interest for their electronic and optical properties, finding use in devices like light-emitting diodes (LEDs) and photovoltaics. nih.govsemanticscholar.org

One important class of conjugated polymers is poly(p-phenylene vinylene) (PPV) and its derivatives. rsc.orgresearchgate.net The synthesis of PPVs often involves the polymerization of substituted benzene-containing monomers. researchgate.net The bromo- and aldehyde-functionalized aromatic ring of this compound could, in principle, be modified and incorporated into such polymer backbones.

For example, the aldehyde group could be converted to a vinyl group through a Wittig reaction, and the bromo group could be used as a handle for polymerization via cross-coupling reactions. The methoxy (B1213986) groups on the ring can enhance the solubility of the resulting polymers, which is a crucial factor for their processability. nih.gov The synthesis of hyperbranched PPV derivatives has been explored to improve solubility and other properties. nih.gov

Table 3: Compounds Mentioned in this Article

Compound Name Molecular Formula
This compound C₉H₉BrO₃
2,5-dimethoxybenzaldehyde C₉H₁₀O₃
4-bromo-2,5-dimethoxybenzaldehyde (B105343) C₉H₉BrO₃
4-alkylthio-2,5-dimethoxybenzaldehydes Varies
3,4-dimethoxybenzaldehyde (B141060) C₉H₁₀O₃

Green Chemistry and Sustainable Synthesis Approaches for 3 Bromo 2,5 Dimethoxybenzaldehyde

Development of Eco-Friendly Synthetic Procedures

The development of eco-friendly procedures for synthesizing 3-Bromo-2,5-dimethoxybenzaldehyde hinges on innovations in the synthesis of its precursor, 2,5-dimethoxybenzaldehyde (B135726), and the subsequent bromination reaction.

Traditional synthesis of 2,5-dimethoxybenzaldehyde often involves the Reimer-Tiemann reaction, which uses hazardous solvents like chloroform, followed by methylation with toxic reagents such as dimethyl sulfate (B86663). chemicalbook.comcqu.edu.cnchemicalbook.com A greener alternative has been patented, which describes the synthesis of 2,5-dimethoxybenzaldehyde from 1,4-dimethoxybenzene (B90301) and formaldehyde (B43269) using a cobalt catalyst with oxygen or air as the oxidant. patsnap.com This method is advantageous as it avoids the generation of acidic gases and utilizes an inexpensive and abundant metal catalyst, making it suitable for industrial applications. patsnap.com

More eco-friendly bromination strategies have been explored for related compounds. These include the use of N-Bromosuccinimide (NBS) or generating bromine in situ from reagents like potassium bromate (B103136) (KBrO₃) and hydrobromic acid (HBr). chemicalbook.comsunankalijaga.org A study on the synthesis of 2-bromo-4,5-dimethoxybenzaldehyde (B182550) utilized KBrO₃ as an in situ bromine source, avoiding the direct handling of highly toxic and reactive liquid bromine. sunankalijaga.org Other potential green brominating systems that could be adapted include hydrogen peroxide with ammonium (B1175870) bromide or Oxone with sodium bromide, which use safer reagents and can be performed in less hazardous solvents like water. sciencemadness.org

Minimization of Hazardous Reagents and Byproducts

A key principle of green chemistry is the reduction or elimination of hazardous substances. The synthesis of this compound and its precursors traditionally involves several toxic and environmentally damaging chemicals.

The methylation step in the synthesis of the 2,5-dimethoxybenzaldehyde precursor commonly uses dimethyl sulfate, a potent carcinogen. chemicalbook.comsciencemadness.org The Reimer-Tiemann formylation step uses chloroform, a suspected carcinogen and environmental pollutant. chemicalbook.com The bromination itself typically uses elemental bromine, which is highly corrosive, toxic, and volatile. mdma.chmdma.ch

Green chemistry seeks to replace these hazardous materials with safer alternatives. For instance, the cobalt-catalyzed formylation using air as an oxidant represents a significant improvement over methods that produce hazardous byproducts. patsnap.com For the bromination step, using solid NBS or an in situ generation system like KBrO₃/HBr reduces handling risks associated with liquid bromine. chemicalbook.comsunankalijaga.org

Byproduct minimization is another critical aspect. The low regioselectivity of the bromination of 2,5-dimethoxybenzaldehyde is a major drawback of the traditional method, leading to a mixture of 4-bromo and 6-bromo isomers as the main products. mdma.chtandfonline.com This mixture represents a significant portion of the material that is not the desired product, leading to waste. An ideal green synthesis would be highly regioselective, directing the bromine to the 3-position and thus minimizing the formation of unwanted isomeric byproducts and simplifying purification.

Traditional Hazardous ReagentAssociated HazardPotential Greener AlternativeGreen Advantage
Dimethyl SulfateCarcinogenic, ToxicDimethyl Carbonate (DMC)Non-toxic, biodegradable
ChloroformSuspected Carcinogen, Environmental PollutantCobalt Catalyst/O₂ (for formylation)Avoids chlorinated solvents, no acid gas byproduct patsnap.com
Bromine (Br₂)Highly Toxic, Corrosive, VolatileN-Bromosuccinimide (NBS)Solid, easier to handle, more selective chemicalbook.com
Bromine (Br₂)Highly Toxic, Corrosive, VolatileKBrO₃ / HBr (in situ)Avoids handling of elemental bromine sunankalijaga.org
Glacial Acetic AcidCorrosiveWater or greener solvents (e.g., ethanol)Reduced corrosivity (B1173158) and environmental impact sciencemadness.org

Energy-Efficient Synthesis Methods

Reducing energy consumption is a vital component of sustainable synthesis. This can be achieved by employing alternative energy sources or by finding reaction pathways that proceed under milder conditions.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. semanticscholar.orgugm.ac.id While specific literature on the microwave-assisted synthesis of this compound is not available, studies on structurally related compounds demonstrate its potential.

For example, the synthesis of dibenzylidenecyclohexanone derivatives from 3,4-dimethoxybenzaldehyde (B141060) was successfully carried out using microwave irradiation, with reactions completing in just 2 minutes and achieving high yields (93%). semanticscholar.orgugm.ac.id Another study describes an efficient, solvent-free synthesis of aminotriazines from 2,4-dimethoxybenzylamine (B23717) under microwave irradiation. arkat-usa.org Furthermore, Pd(0)-catalyzed cross-coupling reactions involving aryl halides have been shown to be significantly improved by microwave heating. organic-chemistry.org These examples strongly suggest that microwave irradiation could be a viable and energy-efficient method for both the formylation and bromination steps in the synthesis of bromo-dimethoxybenzaldehydes, representing a promising area for future research.

ReactionSubstrateMethodReaction TimeYieldReference
Crossed Aldol (B89426) Condensation3,4-dimethoxybenzaldehydeMicrowave (MAOS)2 min93% semanticscholar.orgugm.ac.id
Aminotriazine Synthesis2,4-dimethoxybenzylamineMicrowave (Solvent-Free)5-10 min57-58% arkat-usa.org
Cross-CouplingAryl HalidesMicrowave, Pd(0) catalystNot specifiedGood yields organic-chemistry.org

Eliminating solvents from chemical reactions is a primary goal of green chemistry, as solvents often account for the largest portion of waste in a chemical process. Solvent-free reactions, sometimes conducted by grinding solid reactants together (mechanochemistry) or by using one of the liquid reactants as the solvent, can lead to higher efficiency and a significantly improved environmental profile.

A notable example is the microwave-assisted synthesis of aminotriazines from 2,4-dimethoxybenzylamine, which was performed under solvent-free conditions. arkat-usa.org This demonstrates the feasibility of combining energy-efficient techniques with the elimination of solvents. While specific research on applying grinding methods to the synthesis of this compound is absent, the principles of mechanochemistry could potentially be applied to the bromination step, particularly when using a solid brominating agent like N-Bromosuccinimide (NBS). This approach would avoid the use of solvents like glacial acetic acid or dichloromethane, further enhancing the green credentials of the synthesis.

Renewable Starting Materials in Synthesis

The use of renewable feedstocks instead of petrochemical-based starting materials is a long-term goal for sustainable chemical manufacturing. For this compound, the precursor 2,5-dimethoxybenzaldehyde can be synthesized from plant-based sources.

One established pathway begins with anethole, the primary component of anise oil. chemicalbook.comchemicalbook.comsafrole.com Anethole can be oxidized to anisaldehyde, which is then converted through several steps to 2,5-dimethoxybenzaldehyde. chemicalbook.comchemicalbook.com Since anise oil is extracted from the anise plant, this route originates from a renewable resource.

Another potential renewable starting point is hydroquinone (B1673460). sciencemadness.org While often produced synthetically, hydroquinone can be found in nature, and its precursor, 1,4-dimethoxybenzene, is produced by the hyacinth flower. sciencemadness.org Additionally, the synthesis of a related isomer, 2-bromo-4,5-dimethoxybenzaldehyde, has been demonstrated starting from veratraldehyde. sunankalijaga.org Veratraldehyde can be derived from lignin, a complex polymer found in wood and a major component of renewable biomass. These examples highlight a clear path toward developing a fully renewable synthesis route for this class of compounds.

Q & A

Basic: What are the primary synthetic routes for preparing 3-bromo-2,5-dimethoxybenzaldehyde?

The compound is commonly synthesized via electrophilic aromatic substitution or nucleophilic displacement . For example:

  • Bromination of dimethoxybenzaldehyde derivatives : Veratraldehyde (2,5-dimethoxybenzaldehyde) can undergo bromination using KBrO₃ under acidic conditions to introduce the bromine atom at the 3-position .
  • Nucleophilic substitution : 4-Bromo-2,5-dimethoxybenzaldehyde reacts with sodium mercaptides (e.g., methyl or benzyl mercaptan) in DMF to replace bromine with thiol groups, though this method requires optimization of base and solvent conditions .
  • Multi-step synthesis : Suzuki coupling with arylboronic acids and subsequent desilylation or protection/deprotection steps are employed for functionalized derivatives .

Basic: What characterization techniques are critical for confirming the structure of this compound?

Key methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions and electronic environments. For example, the aldehyde proton typically appears as a singlet near δ 10 ppm, while bromine deshields adjacent protons .
  • X-ray crystallography : Provides unambiguous confirmation of molecular geometry. Crystallographic data for related brominated benzaldehydes are deposited in the Cambridge Crystallographic Data Centre (CCDC) .
  • FTIR : Confirms functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) and methoxy C-O bonds .

Advanced: How does the bromine substituent influence reaction mechanisms in downstream applications?

The electron-withdrawing bromine directs electrophilic substitutions to specific positions. For example:

  • In Suzuki coupling , the bromine acts as a leaving group, enabling cross-coupling with arylboronic acids to form biphenyl derivatives. Steric hindrance from methoxy groups may slow reactivity, requiring optimized Pd catalysts .
  • In Baeyer-Villiger oxidation , the aldehyde group is oxidized to a ketone, with bromine stabilizing transition states through inductive effects .
  • Computational studies (e.g., DFT) predict regioselectivity in reactions like nitration or halogenation, where bromine and methoxy groups compete for directing effects .

Advanced: How can reaction conditions be optimized for scale-up synthesis of this compound?

Critical factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates but may complicate purification. Switching to THF or toluene improves scalability .
  • Catalyst loading : For Suzuki coupling, reducing Pd catalyst concentrations (≤1 mol%) while maintaining yield requires precise temperature control (60–80°C) .
  • Workflow adjustments : Continuous flow systems minimize side reactions in bromination steps, as shown in scale-up studies achieving >80% yield at 3.0 g scale .

Advanced: What strategies address regioselectivity challenges in modifying this compound?

  • Protecting groups : Temporarily masking the aldehyde (e.g., as an acetal) prevents unwanted oxidation during bromine displacement .
  • Directed ortho-metalation : Using LiTMP or Grignard reagents, the methoxy groups direct lithiation to specific positions for further functionalization .
  • Computational modeling : Predicting charge distribution via molecular electrostatic potential (MEP) maps guides reagent selection for regioselective substitutions .

Advanced: How do researchers resolve contradictions in spectral data for derivatives of this compound?

  • Variable-temperature NMR : Resolves overlapping peaks caused by rotamers or slow conformational exchange .
  • Isotopic labeling : ²H or ¹³C labeling clarifies ambiguous assignments in crowded spectra (e.g., methoxy vs. aldehyde environments) .
  • Cross-validation : Comparing experimental data with simulated spectra from DFT calculations reduces misinterpretation .

Advanced: What computational tools are used to predict the reactivity of this compound?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular dynamics simulations : Model solvent effects on reaction pathways, such as DMF stabilizing transition states in SNAr reactions .
  • Docking studies : Assess interactions with biological targets (e.g., enzymes) when the compound is used as a pharmacophore .

Advanced: How are sensitive functional groups (e.g., aldehydes) preserved during reactions?

  • Inert atmospheres : Conducting reactions under nitrogen/argon prevents aldehyde oxidation to carboxylic acids .
  • Low-temperature protocols : Reducing reaction temperatures (e.g., –20°C) minimizes side reactions during Grignard or organometallic additions .
  • Selective catalysts : Palladium complexes with bulky ligands suppress undesired aldehyde reduction in cross-coupling reactions .

Advanced: How do researchers reconcile conflicting data on bromination efficiency in different solvents?

  • Controlled kinetic studies : Compare reaction rates in DMF (polar aprotic) vs. acetic acid (protic). DMF accelerates bromine activation but may promote side reactions, while acetic acid enhances regioselectivity at the cost of slower kinetics .
  • In situ monitoring : Raman spectroscopy tracks intermediate formation, identifying solvent-dependent pathways .

Advanced: What are the challenges in multi-step syntheses involving this compound?

  • Intermediate stability : Aldehydes are prone to oxidation; intermediates like mesylates or silyl ethers improve stability during storage .
  • Purification hurdles : Similar polarities of intermediates require gradient chromatography or recrystallization with mixed solvents (e.g., hexane/EtOAc) .
  • Byproduct management : Bromide ions from displacement reactions can poison catalysts, necessitating ion-exchange resins or scavengers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.